Cas no 41177-35-9 (N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea)

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea is a synthetic organic compound featuring a dihydrobenzofuran core linked to a benzenesulfonylurea moiety via an ethylamide spacer. Its structure integrates a cyclohexylurea group, enhancing its potential as a selective modulator or inhibitor in biochemical applications. The compound’s design offers stability and targeted binding affinity, making it suitable for research in enzyme inhibition or receptor interaction studies. The benzenesulfonyl and dihydrobenzofuran components contribute to its lipophilicity and conformational rigidity, which may improve pharmacokinetic properties. This molecule is primarily of interest in medicinal chemistry for exploring structure-activity relationships in drug discovery.
N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea structure
41177-35-9 structure
Product Name:N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
CAS No:41177-35-9
MF:C24H29N3O5S
MW:471.5692
CID:926669
Update Time:2025-10-30

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea Chemical and Physical Properties

Names and Identifiers

    • N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide
    • N-[[4-[2-[[(2,3-Dihydrobenzofuran-7-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]-N'-cyclohexylurea
    • NSC302998
    • AC1L2OSM
    • AC1Q5NI0
    • AR-1J7597
    • CS 476
    • CS-476
    • CTK1D6311
    • N-(2-(4-((((Cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2,3-dihydro-7-benzofurancarboxamide
    • n-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2,3-dihydro-1-benzofuran-7-carboxamide
    • NOVO CS 476
    • CS476
    • N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
    • Inchi: 1S/C24H29N3O5S/c28-23(21-8-4-5-18-14-16-32-22(18)21)25-15-13-17-9-11-20(12-10-17)33(30,31)27-24(29)26-19-6-2-1-3-7-19/h4-5,8-12,19H,1-3,6-7,13-16H2,(H,25,28)(H2,26,27,29)
    • InChI Key: RNQMWIVFHOCVMM-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])N([H])C(C1=C([H])C([H])=C([H])C2=C1OC([H])([H])C2([H])[H])=O)(N([H])C(N([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)(=O)=O

Computed Properties

  • Exact Mass: 471.182792g/mol
  • Monoisotopic Mass: 471.182792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 770
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 122
  • Molecular Weight: 471.6g/mol

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea Pricemore >>

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N-(4-(2-(2,3-Dihydrobenzo(B)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
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